![molecular formula C10H11F3N2O B1477439 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2091716-93-5](/img/structure/B1477439.png)
1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol
Overview
Description
1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, also known as trifluoromethylazetidine, is an organic compound with the molecular formula C8H10F3NO. It is a colorless, volatile liquid with a characteristic odor. Trifluoromethylazetidine has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity and stability. In recent years, it has been used in a variety of scientific research applications, such as in the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a ligand for transition metal complexes.
Scientific Research Applications
Building Blocks in Organic Synthesis
- Synthesis of CF3-Containing Compounds: Azetidinones, including compounds similar to "1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol", have been utilized as precursors for the construction of CF3-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones. These transformations demonstrate the versatility of azetidinones in organic synthesis, enabling the development of novel compounds with potential pharmaceutical applications (Dao Thi et al., 2018).
Antimicrobial and Antitubercular Activities
- Antitubercular Agents: Novel azetidinone derivatives, incorporating 1, 2, 4-triazole, have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This research highlights the potential of azetidinone-based compounds in the treatment of tuberculosis, providing a new direction for the development of antitubercular drugs (Thomas et al., 2014).
- Antimicrobial Activity: Various azetidin-2-one derivatives have demonstrated significant antimicrobial properties, suggesting their potential as novel antibacterial agents. This includes the synthesis and biological evaluation of compounds that target bacterial pathogens, offering new avenues for the development of antimicrobial drugs (Hoti et al., 2017).
Drug and Gene Delivery
- Cyclic Polyamines for Drug Delivery: The enzymatic generation of amino aldehydes from azetidinones has been utilized for the synthesis of cyclic polyamines. These compounds are important for drug and gene delivery, demonstrating the utility of azetidinones in creating multifunctional carriers that can enhance the delivery efficiency of therapeutic agents (Cassimjee et al., 2012).
properties
IUPAC Name |
1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9(16)5-15(6-9)8-4-2-1-3-7(8)14/h1-4,16H,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGARWKXBOVDWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.